molecular formula C14H19N3O4S2 B5672376 N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide

N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide

Cat. No. B5672376
M. Wt: 357.5 g/mol
InChI Key: JFTLKNNYQFSRIU-VHSXEESVSA-N
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Description

Synthesis Analysis

The synthesis of N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide can involve multiple steps, including base-induced cyclisation, oxidation, and stereoselective cyclisation reactions. The process may involve forming planar ester enol(ate) intermediates exhibiting axial chirality, which plays a crucial role in the stereochemistry of the final product (Betts et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds related to N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide has been extensively studied. The structure exhibits preferred conformations due to its bicyclic nature and substituent positions, which influence the molecule's overall shape and reactivity (Fernández et al., 1992).

Chemical Reactions and Properties

The chemical reactivity of N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide derivatives involves various reactions, including three-component condensation and reactions with halogenating agents. These processes lead to different derivatives, showcasing the compound's versatile reactivity and potential for modification (Zamaraeva et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. While specific studies on N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide were not found, related compounds exhibit interesting physical characteristics, including crystalline structures that influence their chemical reactivity and physical stability (Yeşilkaynak, 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different chemical agents, are determined by the functional groups present in the molecule. Research on similar compounds provides insights into their reactivity patterns, stability under various conditions, and interactions with other molecules, which can be extrapolated to understand the properties of N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide (Ghorab et al., 2017).

properties

IUPAC Name

N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S2/c1-15-13(18)12-5-11(8-22-12)23(20,21)17-6-9-3-4-10(7-17)16(2)14(9)19/h5,8-10H,3-4,6-7H2,1-2H3,(H,15,18)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTLKNNYQFSRIU-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CC3CCC(C2)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide

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